Pandamarilactonine B

Descripción general

Descripción

Synthesis Analysis

The synthesis of pandamarilactonine B, and related compounds, involves complex chemical processes. Notably, the first total synthesis of pandamarilactone-1, a closely related alkaloid, demonstrated a nine-step synthesis involving furan oxidation and spiro-N,O-acetalization (Seah et al., 2014). Another study focused on the asymmetric synthesis of pandamarilactonines, highlighting the challenges in achieving high enantiopurity due to the configurational instability of the pyrrolidin-2-yl butenolide moiety present in these alkaloids (Ye et al., 2015).

Molecular Structure Analysis

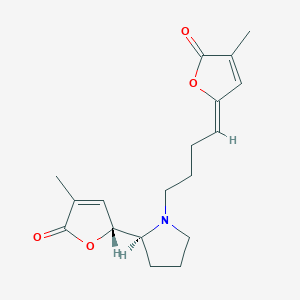

The molecular structure of pandamarilactonine B was elucidated through spectroscopic analysis and confirmed by biomimetic total synthesis. These studies revealed the presence of a pyrrolidinyl α,β-unsaturated γ-lactone residue and a γ-alkylidene α,β-unsaturated γ-lactone residue in its structure (Takayama et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of pandamarilactonine B, and similar alkaloids, includes interactions that reflect their complex molecular structures. For instance, the synthesis process of these alkaloids often involves diastereoselective reactions and ring-closing metathesis, highlighting their intricate chemical behavior (Honda et al., 2006).

Physical Properties Analysis

The physical properties of pandamarilactonine B, such as solubility, melting point, and optical activity, are closely related to its molecular structure. However, detailed studies specifically focusing on these aspects are not readily available in the literature provided.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity under various conditions, are essential for understanding pandamarilactonine B's interactions and stability. The synthesis and structure elucidation studies provide insight into the compound's reactivity, such as its configurational instability and reactions under synthesis conditions (Takayama et al., 2000), (Ye et al., 2015).

Aplicaciones Científicas De Investigación

Antimicrobial Activity : Pandamarilactonine B, along with other alkaloids isolated from Pandanus amaryllifolius leaves, demonstrated antimicrobial activity. Particularly, pandamarilactonine-A exhibited significant activity against Pseudomonas aeruginosa (Laluces et al., 2015).

Structure Characterization : The structure of pandamarilactonine B was determined through spectroscopic analysis and total synthesis. This work contributes to the understanding of its chemical properties and potential applications (Takayama et al., 2001).

Anti-inflammatory Properties : Research indicates that pandamarilactonine B and other alkaloids from Pandanus amaryllifolius and Pandanus tectorius exhibit anti-inflammatory activity. This was demonstrated using in vitro experimental models, highlighting the potential therapeutic applications of these compounds (Doncheva et al., 2022).

Synthetic Studies : Synthetic methods for producing pandamarilactonine B have been explored, shedding light on the compound's chemical synthesis and potential for large-scale production. These studies are crucial for its application in pharmaceuticals and other areas (Seah et al., 2014).

Biosynthetic Pathways : Research on the biosynthetic pathways of pandamarilactonine B and related compounds provides insights into their natural production. Understanding these pathways is key for potential bioengineering applications (Tsai et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It has been observed that during the synthesis of pandamarilactonine b, an unexpected syn-diastereoselective asymmetric vinylogous mannich reaction (vmr) occurs . This reaction involves the interaction of 3-methyl-2-(tert-butyldimethylsilyloxy)furan and the Ellman (RS)-N-tert-butanesulfinimine . The methyl group at C-3 of TBSOF has been shown to play a role in diastereoselection in the VMR .

Propiedades

IUPAC Name |

(5Z)-3-methyl-5-[4-[(2S)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSICZNIIIPFAAO-VFPQPWSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106358 | |

| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pandamarilactonine B | |

CAS RN |

303008-81-3 | |

| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303008-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(5Z)-5-[4-[(2R)-2-[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]-1-pyrrolidinyl]butylidene]-3-methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pandamarilactonine B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XPR8MF7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pandamarilactonine B and where is it found?

A1: Pandamarilactonine B is a pyrrolidine alkaloid primarily found in the leaves of Pandanus amaryllifolius Roxb., a tropical plant species. [, ] It is characterized by possessing both a pyrrolidinyl α,β-unsaturated γ-lactone residue and a γ-alkylidene α,β-unsaturated γ-lactone residue within its structure. [] It has also been found in Pandanus tectorius Parkinson, though this is not as common. []

Q2: What is known about the biological activity of Pandamarilactonine B?

A2: While research on this alkaloid is ongoing, Pandamarilactonine B was initially found to exist as a racemate in its natural source. [] Further research is needed to understand its specific mechanisms of action and potential therapeutic applications.

Q3: Has Pandamarilactonine B shown any promising activity against specific microorganisms?

A3: While Pandamarilactonine B itself has not been extensively studied for its antimicrobial properties, a closely related alkaloid from the same plant, Pandamarilactonine A, demonstrated noteworthy activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL. [] This suggests that further investigation into the antimicrobial potential of Pandamarilactonine B is warranted.

Q4: Are there efforts to synthesize Pandamarilactonine B in the lab?

A4: Yes, the synthesis of pandamarilactonines, including Pandamarilactonine B, presents a significant challenge due to the inherent configurational instability of the pyrrolidin-2-yl butenolide moiety within their structures. [] Researchers have been exploring asymmetric synthesis approaches, and one study unexpectedly discovered a syn-diastereoselective asymmetric vinylogous Mannich reaction as a potential pathway for synthesizing these compounds. [] Further research is ongoing to optimize the synthesis and explore structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.